propionato de divinorina

Descripción general

Descripción

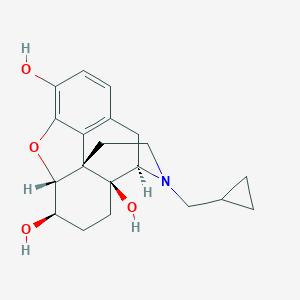

Salvinorin A propionate is a selective partial agonist at κ1-opioid receptors (KOR) with a Ki value of 32.6 nM. It inhibits adenylate cyclase (EC50 = 4.7 nM) in HEK293 cells transfected with human KOR. It is selective for KORs over µ, δ, and ORL-1 opioid receptors and has no effect at serotonin, dopamine, muscarinic, or adrenergic receptors. In mice, salvinorin A propionate (13 µg, i.c.v.) reduces nociceptive responses in a radiant heat tail-flick assay, though not as potently as salvinorin A.

Aplicaciones Científicas De Investigación

He realizado una búsqueda de aplicaciones de investigación científica de "propionato de divinorina", también conocido como "propionato de salvinorina A". Sin embargo, parece haber información limitada disponible sobre las aplicaciones de este compuesto específico. El compuesto está listado por Cayman Chemical, lo que sugiere que puede utilizarse en entornos de investigación, pero no se proporcionan aplicaciones detalladas .

Aplicaciones potenciales basadas en la Salvinorina A

Dado que el "this compound" es un derivado de la Salvinorina A, podemos inferir aplicaciones potenciales basadas en los usos conocidos del compuesto principal:

Propiedades analgésicas

Se ha sugerido que la salvinorina A es un posible analgésico debido a su acción sobre los receptores opioides kappa .

Efectos antiinflamatorios

Los estudios preclínicos han indicado que la salvinorina A puede tener propiedades antiinflamatorias .

Medicina neuroprotectora

Hay evidencia que sugiere que la salvinorina A podría servir como un agente neuroprotector .

Mitigación de la crisis de los opioides

Debido a su selectividad por el receptor opioide kappa, la salvinorina A se considera un candidato prometedor para abordar la crisis de los opioides sin el nitrógeno que normalmente se encuentra en los opioides .

Investigación sobre la neurodegeneración

Si bien no está directamente relacionado con el "this compound", el propionato se ha estudiado por sus efectos sobre la neurodegeneración, como en modelos de la enfermedad de Parkinson .

Estudios de localización

Se ha realizado investigación sobre la localización de la salvinorina A y compuestos relacionados dentro de los tejidos vegetales .

Mecanismo De Acción

Target of Action

Salvinorin A Propionate, also known as Divinorin Propionate, is a selective partial agonist at κ1-opioid receptors (KOR) with a Ki value of 32.6 nM . It is selective for KORs over μ, δ, and ORL-1 opioid receptors and has no effect at serotonin, dopamine, muscarinic, or adrenergic receptors .

Mode of Action

Salvinorin A Propionate interacts with its primary target, the κ1-opioid receptors, and inhibits adenylate cyclase (EC50 = 4.7 nM) in HEK293 cells transfected with human KOR . This interaction leads to changes in the cell signaling pathways, affecting various physiological processes.

Biochemical Pathways

It is known that the compound’s interaction with the κ1-opioid receptors can lead to changes in the cell signaling pathways, potentially affecting a variety of physiological processes .

Pharmacokinetics

Absorption of Salvinorin A Propionate occurs through the oral mucosa or the respiratory tract, being rapidly broken down in the gastrointestinal system to its major inactive metabolite, salvinorin B, when swallowed . Salvinorin A Propionate is rapidly distributed, with accumulation in the brain, and quickly eliminated . Its pharmacokinetic parameters parallel well with the short-lived psychoactive and physiological effects .

Result of Action

The molecular and cellular effects of Salvinorin A Propionate’s action are primarily related to its potent κ-opioid-activating effects. It has been found to inhibit excess intestinal motility (e.g., diarrhea) . Furthermore, Salvinorin A Propionate is a psychotomimetic selective for opioid receptors, suggesting that opioid-selective antagonists may represent novel psychotherapeutic compounds for diseases manifested by perceptual distortions (e.g., schizophrenia, dementia, and bipolar disorders) .

Action Environment

The action, efficacy, and stability of Salvinorin A Propionate can be influenced by various environmental factors. For instance, the method of ingestion can affect the compound’s bioavailability and duration of action

Análisis Bioquímico

Biochemical Properties

Divinorin Propionate inhibits adenylate cyclase (EC50 = 4.7 nM) in HEK293 cells transfected with human KOR . It is selective for KORs over µ, δ, and ORL-1 opioid receptors and has no effect at serotonin, dopamine, muscarinic, or adrenergic receptors .

Molecular Mechanism

The molecular mechanism of Divinorin Propionate is primarily through its agonist activity at KOR. It binds to these receptors and inhibits adenylate cyclase, leading to changes in intracellular cAMP levels and downstream signaling pathways .

Propiedades

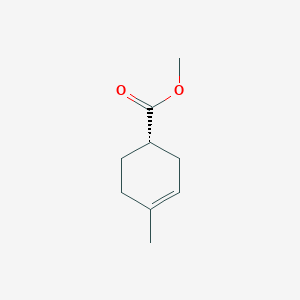

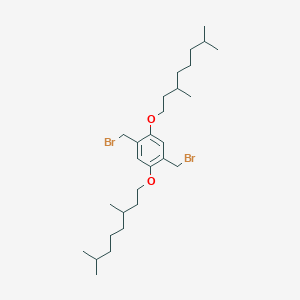

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O8/c1-5-18(25)31-16-10-15(21(27)29-4)23(2)8-6-14-22(28)32-17(13-7-9-30-12-13)11-24(14,3)20(23)19(16)26/h7,9,12,14-17,20H,5-6,8,10-11H2,1-4H3/t14-,15-,16-,17-,20-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFVFWZGNRKYFG-ZWLNRFIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349319 | |

| Record name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689295-71-4 | |

| Record name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione](/img/structure/B163266.png)

![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)

![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)